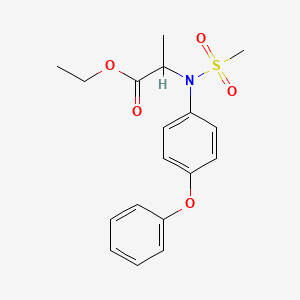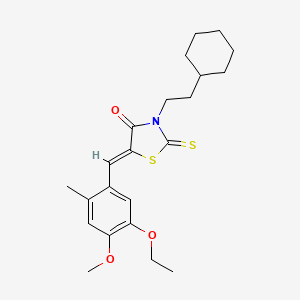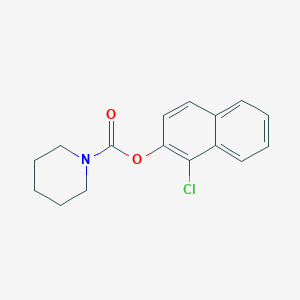![molecular formula C13H15N3OS B4021885 4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine](/img/structure/B4021885.png)
4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine, often involves multistep synthetic routes that may include condensation reactions, nucleophilic substitutions, and cyclization steps. One relevant synthesis involves the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine, leading to derivatives of 6-methyl-2-thioxo- and 2-imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one containing a 2-(phenoxy)ethyl substituent at position 5 of the pyrimidine ring (Novikov et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine, is characterized by the presence of a pyrimidine ring, which significantly influences their chemical behavior and interaction with other molecules. X-ray diffraction studies, for instance, have been used to elucidate the crystal structures of similar compounds, revealing details about their molecular conformations, bond lengths, and angles, which are critical for understanding their reactivity and properties (Liu et al., 2006).
Chemical Reactions and Properties
Pyrimidine derivatives, including 4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine, undergo various chemical reactions, reflecting their versatile reactivity. They can participate in nucleophilic substitution reactions, where the pyrimidine ring acts as an electrophile, and also in condensation reactions, which are essential for synthesizing more complex molecules. The presence of functional groups, such as the thioether and phenoxyethyl groups, further diversifies the range of possible chemical transformations (Kou & Yang, 2022).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These compounds exhibit varying degrees of solubility in organic solvents, which is a critical factor for their application in material science and organic synthesis. The melting points and crystallinity of these compounds can be determined through differential scanning calorimetry (DSC) and X-ray diffraction studies, providing insights into their stability and suitability for various applications (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of 4-methyl-6-[(2-phenoxyethyl)thio]-2-pyrimidinamine, such as reactivity, stability, and functional group behavior, are central to its application in chemical synthesis and material science. These properties are dictated by the pyrimidine core structure and the specific substituents attached to it, influencing its interactions with other chemicals and its potential for further functionalization (Zhou et al., 2019).
Aplicaciones Científicas De Investigación
Preparation and Characterization of Novel Polyimide Liquid Crystal Vertical Alignment Layer
A study conducted by Liu et al. (2008) focused on the synthesis of diamines with a side chain containing a rigid biphenyl unit and nonpolar alkoxy side end group, which were then used to prepare polyimides. These materials exhibited significant thermal stability and were employed as alignment layers for liquid crystal cells, demonstrating the potential for advanced display technologies (Liu et al., 2008).
High Glass Transition and Thermal Stability of New Pyridine-Containing Polyimides
Wang et al. (2008) synthesized a series of novel polyimides using a new diamine monomer containing heterocyclic pyridine and triphenylamine groups. The resulting polyimides showed high thermal stability and mechanical properties, as well as strong orange fluorescence upon protonation, indicating their potential for high-performance materials with optical applications (Wang et al., 2008).
Novel Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group
Liaw et al. (2007) developed a new diamine containing a pyridine heterocyclic group and a pyrene substituent, which was used to prepare poly(pyridine−imide). These polymers exhibited excellent solubility, thermal stability, and strong orange fluorescence, highlighting their usefulness in electronic and photonic applications (Liaw et al., 2007).
Synthesis and Characterization of Novel Polyimides Derived from Pyridine-Containing Monomers
Another study by Wang et al. (2006) synthesized novel pyridine-containing polyimides with excellent thermal and mechanical properties, low dielectric constants, and good solubility in common solvents. These characteristics make them suitable for applications in microelectronics and as insulating materials (Wang et al., 2006).
Preparation and Properties of New Ortho-Linked Polyamide-Imides
Shockravi et al. (2009) synthesized a series of novel polyamide-imides containing flexible ether and sulfide links, along with electron-withdrawing trifluoromethyl groups. These materials demonstrated outstanding solubility, thermal stability, and low refractive indexes, suggesting potential uses in advanced optical materials and coatings (Shockravi et al., 2009).
Propiedades
IUPAC Name |
4-methyl-6-(2-phenoxyethylsulfanyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-9-12(16-13(14)15-10)18-8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSDOXXCABCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(2-phenoxy-ethylsulfanyl)-pyrimidin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021804.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4021824.png)
![ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021831.png)
![N,5-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B4021844.png)
![4,7,7-trimethyl-N-(2-methyl-8-quinolinyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4021845.png)
![N-isopropyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021856.png)
![N-allyl-1-benzyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021867.png)
![2-[(2-hydroxyethyl)amino]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4021883.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021887.png)



![ethyl 4-{N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4021916.png)